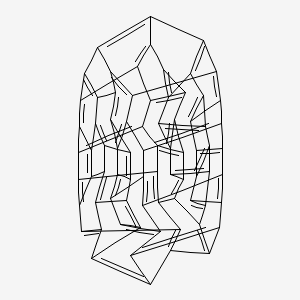

富勒烯-C76

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FULLERENE C76 is a higher-order fullerene composed of 76 carbon atoms arranged in a closed-cage structure. This molecule is part of the fullerene family, which includes other well-known fullerenes such as C60 and C70. Fullerenes are unique carbon allotropes with remarkable chemical and physical properties, making them of significant interest in various scientific fields .

科学研究应用

FULLERENE C76 has a wide range of scientific research applications:

Chemistry: FULLERENE C76 is used as a building block for synthesizing novel materials with unique properties.

Biology: Its ability to interact with biological molecules makes it a potential candidate for drug delivery systems and imaging agents.

Medicine: FULLERENE C76 derivatives have shown promise in photodynamic therapy and as antioxidants.

Industry: FULLERENE C76 is used in the development of advanced materials, such as polymeric solar cells and electrocatalysts .

作用机制

Target of Action

Fullerene-C76 primarily targets the VO2+/VO2+ redox couple in all-vanadium redox flow batteries . This redox couple plays a crucial role in the energy storage and release processes of these batteries .

Mode of Action

Fullerene-C76 interacts with its targets by acting as an electrocatalyst . It facilitates the redox reactions of the VO2+/VO2+ couple, leading to a significant decrease in charge transfer resistance . This interaction enhances the efficiency of the energy storage and release processes in the batteries .

Biochemical Pathways

The action of Fullerene-C76 involves a sequence of chlorination-promoted Stone–Wales rearrangements . These rearrangements are a type of topological transformation that alters the connectivity of atoms in a molecule . In the case of Fullerene-C76, these rearrangements lead to the formation of new chlorinated non-IPR isomers .

Pharmacokinetics

The phase transition temperature of Fullerene-C76 is in the range of 135-170K, indicating its stability under varying temperature conditions .

Result of Action

The electrocatalytic activity of Fullerene-C76 results in a 99.5% and 97% decrease in charge transfer resistance, compared to treated and untreated carbon cloth, respectively . This leads to an enhancement in the efficiency of the all-vanadium redox flow batteries . Additionally, the action of Fullerene-C76 results in the suppression of chlorine evolution, contributing to the stability of the system .

Action Environment

The action of Fullerene-C76 is influenced by environmental factors such as temperature. Its phase transition temperature is in the range of 135-170K, suggesting that it maintains stability within this temperature range . Furthermore, the chlorination-promoted Stone–Wales rearrangements that Fullerene-C76 undergoes suggest that the presence of chlorine in the environment can influence its action .

准备方法

FULLERENE C76 can be synthesized using several methods, with the most common being the direct current (dc) arc discharge method. This technique involves vaporizing graphite rods in an inert atmosphere, leading to the formation of fullerenes, including C76 . The purification of C76 typically involves chromatographic techniques to separate it from other fullerenes and carbonaceous materials . Industrial production methods focus on optimizing yield and cost-effectiveness, often employing large-scale arc discharge setups and advanced purification processes .

化学反应分析

FULLERENE C76 undergoes various chemical reactions, including:

Oxidation: FULLERENE C76 can be oxidized using strong oxidizing agents, leading to the formation of fullerene oxides.

Reduction: Reduction reactions involve the addition of electrons to the fullerene, often using reducing agents like sodium or lithium.

Common reagents used in these reactions include halogens, alkyl halides, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

FULLERENE C76 is unique compared to other fullerenes like C60 and C70 due to its larger size and different structural properties. Similar compounds include:

Fullerene-C60:

Fullerene-C70: Contains 70 carbon atoms and has a slightly elongated shape compared to C60.

Fullerenols: Hydroxylated fullerenes with various applications in medicine and materials science

FULLERENE C76’s unique structure and properties make it particularly suitable for specific applications where other fullerenes may not perform as effectively.

Conclusion

FULLERENE C76 is a fascinating compound with a wide range of applications in scientific research and industry. Its unique chemical and physical properties, along with its ability to undergo various chemical reactions, make it a valuable material for developing advanced technologies and therapeutic agents.

属性

IUPAC Name |

nonatriacontacyclo[17.7.7.713,27.729,30.617,33.13,12.14,7.19,20.05,26.06,23.08,21.010,14.022,32.024,31.025,28.715,37.735,48.650,52.02,49.011,56.016,54.018,36.034,40.038,73.039,76.041,69.042,46.043,67.044,64.045,47.051,55.053,75.057,62.058,74.059,72.060,65.061,63.066,71.068,70]hexaheptaconta-1,3,5(26),6,8,10(14),11(56),12,15(76),16(54),17,19,21,23,25(28),27(47),29,31,33,35,37(70),38,40,42,44(64),45,48(63),49,51(55),52(57),53(75),58,60(65),61,66,68,71,73-octatriacontaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76/c1-5-17-37-25-9(1)33-30-14-2-6-18-39-26-10(2)34-29(13(1)14)41-21(5)49-45(17)46-19-7-3-11-27-38(19)62(49)74-56(27)72-60-36(11)32-16-4-8-20-40-28-12(4)35-31(15(3)16)43-23(7)50(46)61(37)73-53(25)69-57(33)66-42(30)22(6)51(63(40)75(66)55(28)71(69)59(35)67(43)73)47(18)48(20)52-24(8)44(32)68(60)76(64(39)52)54(26)70(72)58(34)65(41)74 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJYFPHYOINFQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C8C2=C9C1=C2C%10=C%11C(=C13)C1=C4C3=C4C%12=C%13C3=C5C3=C6C5=C7C6=C7C5=C5C3=C%13C3=C%13C%12=C%12C%14=C%15C%16=C%17C%18=C%19C%20=C%16C(=C%13%14)C(=C35)C7=C%20C3=C%19C5=C7C%18=C%13C%17=C%14C%15=C%15C%12=C4C1=C%11C%15=C%14C%10=C%13C2=C7C9=C5C8=C63 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

912.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: The molecular formula of Fullerene-C76 is C76, indicating it comprises 76 carbon atoms. Its molecular weight is 924.64 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize Fullerene-C76, including:

- UV/Visible Absorption Spectroscopy: This method helps identify characteristic electronic transitions and determine the molar absorptivity of Fullerene-C76. []

- Infrared (IR) Spectroscopy: IR spectroscopy elucidates the vibrational modes of the molecule, providing insights into its structure and bonding. [, , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy provides valuable information about the carbon framework and isomerism in Fullerene-C76. [, , ]

ANone: Yes, the D2 isomer of Fullerene-C76 is chiral. Researchers have successfully resolved the enantiomers of Fullerene-C76 using techniques like asymmetric osmylation. [, ]

ANone: Research indicates that Fullerene-C76 possesses electrocatalytic properties. For instance, it demonstrates significant activity towards the VO2+/VO2+ redox reaction, making it a promising candidate for applications in vanadium redox flow batteries (VRFBs). [, ]

ANone: Employing Fullerene-C76 in VRFBs offers several benefits, including:

- Enhanced Kinetics: It significantly reduces charge transfer resistance, improving the battery's efficiency. []

- Chlorine Evolution Inhibition: Fullerene-C76 effectively suppresses chlorine evolution, a detrimental side reaction in VRFBs. [, ]

- Elimination of Thermal Treatment: Its use might eliminate the need for thermal treatment of carbon cloth supports in VRFBs. []

ANone: Scientists employ various computational chemistry approaches to investigate Fullerene-C76, including:

- Density Functional Theory (DFT): DFT calculations provide insights into electronic structure, energy levels, and molecular geometries. [, , , , ]

- Molecular Mechanics: This method helps explore the conformational space and dynamics of Fullerene-C76. []

- Semi-empirical Methods: Techniques like AM1 are used to calculate electronic properties, such as hyperpolarizabilities. []

ANone: Computational studies have revealed essential information about Fullerene-C76, such as:

- Structure and Stability: Calculations confirm the D2 isomer as the most stable form and provide insights into the stability of other potential isomers. [, ]

- Electronic Properties: DFT calculations predict the electronic structure, HOMO-LUMO energy gaps, and electron transmission properties of Fullerene-C76. [, ]

- Optical Activity: Theoretical models successfully describe the observed circular dichroism and optical rotatory power of Fullerene-C76, supporting its chiral nature. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one](/img/structure/B1178418.png)